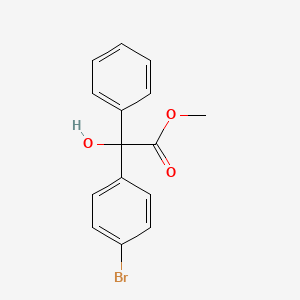
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate: is an organic compound with the molecular formula C15H13BrO3. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, a hydroxyl group, and a phenylacetate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Esterification: : One common method to synthesize methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate involves the Fischer esterification of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where 4-bromobenzyl bromide reacts with phenylmagnesium bromide to form the corresponding alcohol, which is then esterified with methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
-
Substitution: : The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium cyanide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings, where its unique chemical properties contribute to the performance of the final products.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-fluorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-methylphenyl)-2-hydroxy-2-phenylacetate
Uniqueness
Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.
Properties
Molecular Formula |
C15H13BrO3 |
|---|---|
Molecular Weight |
321.16 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H13BrO3/c1-19-14(17)15(18,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,18H,1H3 |
InChI Key |
ODSHSXUSNZAFAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















